5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole
Description
5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethyl group and the oxadiazole ring contributes to its distinct chemical properties.
Properties
IUPAC Name |
5-[1-(difluoromethyl)pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N4O/c13-12(14)18-7-6-9(16-18)11-15-10(17-19-11)8-4-2-1-3-5-8/h1-7,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCMTDQYDXPFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=C3)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole typically involves the formation of the pyrazole and oxadiazole rings followed by their coupling. One common method involves the reaction of a difluoromethylated pyrazole with a phenyl-substituted oxadiazole precursor under specific conditions that promote the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions that minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The difluoromethyl and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.
Materials Science: It is explored for use in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Biological Research: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The oxadiazole ring may also contribute to the compound’s activity by stabilizing its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
5-(difluoromethyl)-1H-pyrazole derivatives: These compounds share the difluoromethyl group and pyrazole ring but differ in other substituents.
3-phenyl-1,2,4-oxadiazole derivatives: These compounds have the oxadiazole ring and phenyl group but lack the difluoromethyl-pyrazole moiety.
Uniqueness
5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole is unique due to the combination of the difluoromethyl group, pyrazole ring, and oxadiazole ring. This combination imparts distinct chemical and biological properties that are not observed in similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
